molecular formula C9H12ClNO B2814617 (2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride CAS No. 2137783-22-1

(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Cat. No.: B2814617
CAS No.: 2137783-22-1
M. Wt: 185.65
InChI Key: NVSIFPJVWUQKHG-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class. . This compound is characterized by a benzofuran ring fused with a methanamine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a Friedel-Crafts alkylation followed by intramolecular lactonization . The reaction conditions often involve the use of strong acids or bases as catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanamine group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogenation or nitration can introduce new substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.

Scientific Research Applications

(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it can modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-1-benzofuran-7-yl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3H,4-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSIFPJVWUQKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137783-22-1
Record name (2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
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